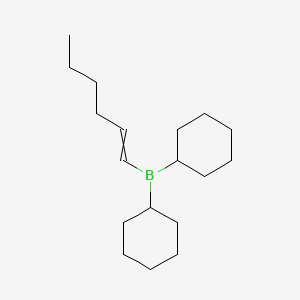
Dicyclohexyl(hex-1-EN-1-YL)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(hex-1-EN-1-YL)borane is an organoborane compound with the molecular formula C18H33B It is characterized by the presence of a boron atom bonded to a hex-1-en-1-yl group and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(hex-1-EN-1-YL)borane can be synthesized through the hydroboration of hex-1-yne with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to hex-1-yne under controlled conditions, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(hex-1-EN-1-YL)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The boron atom in the compound can be substituted with other groups, leading to the formation of new organoborane compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acids, while reduction reactions can produce alkanes or other reduced species. Substitution reactions result in the formation of new organoborane compounds with different functional groups.
Scientific Research Applications
Dicyclohexyl(hex-1-EN-1-YL)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-boron bonds.
Medicine: Organoborane compounds, including this compound, are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics and aerospace.
Mechanism of Action
The mechanism of action of dicyclohexyl(hex-1-EN-1-YL)borane involves its ability to form stable carbon-boron bonds. The boron atom in the compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the cyclohexyl and hex-1-en-1-yl groups.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the hex-1-en-1-yl group.
Triethylborane: Contains three ethyl groups instead of cyclohexyl and hex-1-en-1-yl groups.
Borane-tetrahydrofuran complex: A simpler borane compound used in hydroboration reactions.
Uniqueness
Dicyclohexyl(hex-1-EN-1-YL)borane is unique due to the presence of both cyclohexyl and hex-1-en-1-yl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62594-04-1 |
|---|---|
Molecular Formula |
C18H33B |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
dicyclohexyl(hex-1-enyl)borane |
InChI |
InChI=1S/C18H33B/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h11,16-18H,2-10,12-15H2,1H3 |
InChI Key |
QAMLPAIOMUQQIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCCC)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















